molecular formula C11H7ClN2O3 B8414999 5-Chloro-1H-spiro[indole-3,3'-pyrrolidine]-2,2',5'-trione

5-Chloro-1H-spiro[indole-3,3'-pyrrolidine]-2,2',5'-trione

Cat. No.: B8414999
M. Wt: 250.64 g/mol
InChI Key: ACCRRLVDDBQSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1H-spiro[indole-3,3'-pyrrolidine]-2,2',5'-trione is a useful research compound. Its molecular formula is C11H7ClN2O3 and its molecular weight is 250.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

5-chlorospiro[1H-indole-3,3'-pyrrolidine]-2,2',5'-trione

InChI

InChI=1S/C11H7ClN2O3/c12-5-1-2-7-6(3-5)11(9(16)13-7)4-8(15)14-10(11)17/h1-3H,4H2,(H,13,16)(H,14,15,17)

InChI Key

ACCRRLVDDBQSKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of the crude (5-chloro-3-cyano-2-oxo-2,3-dihydro-1H-indol-3-yl)-cyanoacetic acid methyl ester, intermediate 5 (53.3 g, 0.18 mol) in methanol (450 ml) was cooled in an ice-water bath and saturated with hydrogen chloride gas, keeping the temperature below 20° C. The resultant solution was left to stand at ambient temperature overnight and then heated cautiously under reflux for 5 hours to give a yellow suspension. The solvent was removed in vacuo to give a semi-solid residue, which was mixed with glacial acetic acid (375 ml) and heated under reflux, with stirring, for 16 hours. After cooling in an ice-water bath, the crude 5-chloro-1H-spiro[indole-3,3′-pyrrolidine]-2,2′,5′-trione was removed by filtration, washed with cold glacial acetic acid (100 ml) followed by water (100 ml) and then diethyl ether (100 ml) and dried in vacuo to give an off-white solid. A second crop was obtained by removing the solvent in vacuo from the combined acetic acid filtrates and repeating the purification procedure to give a total of 30.5 g (66%). Sufficiently pure by 1H NMR for subsequent reaction.
Name
(5-chloro-3-cyano-2-oxo-2,3-dihydro-1H-indol-3-yl)-cyanoacetic acid methyl ester
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 5
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Three

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